iron(III)bromide iron(III)bromide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14446992
InChI: InChI=1S/3BrH.Fe/h3*1H;/q;;;+3/p-3
SMILES:
Molecular Formula: Br3Fe
Molecular Weight: 295.56 g/mol

iron(III)bromide

CAS No.:

Cat. No.: VC14446992

Molecular Formula: Br3Fe

Molecular Weight: 295.56 g/mol

* For research use only. Not for human or veterinary use.

iron(III)bromide -

Specification

Molecular Formula Br3Fe
Molecular Weight 295.56 g/mol
IUPAC Name tribromoiron
Standard InChI InChI=1S/3BrH.Fe/h3*1H;/q;;;+3/p-3
Standard InChI Key FEONEKOZSGPOFN-UHFFFAOYSA-K
Canonical SMILES [Fe](Br)(Br)Br

Introduction

Chemical Structure and Molecular Properties

Molecular Geometry and Bonding

Iron(III) bromide adopts a polymeric structure in the solid state, with each iron center coordinated to six bromine atoms in an octahedral geometry . The Fe–Br bond length is approximately 2.45 Å, and the Br–Fe–Br bond angles approach 90° and 180°, characteristic of octahedral symmetry . This extended lattice contrasts with the discrete molecular structures of lighter halides like FeCl₃, which shares similar Lewis acidity but greater thermal stability .

The compound’s trigonal planar molecular geometry in the gas phase arises from sp² hybridization of the iron atom, with three covalent bonds to bromine . This duality in structure—polymeric in solids and planar in isolated molecules—reflects the balance between covalent bonding and ionic interactions in FeBr₃.

Crystallographic and Spectroscopic Data

X-ray diffraction studies reveal that FeBr₃ crystallizes in a hexagonal system, forming dark-red or black plates . Its spectroscopic signature includes strong absorption bands in the visible region (λₘₐₓ ≈ 450 nm), attributed to ligand-to-metal charge transfer transitions . The table below summarizes key crystallographic properties:

PropertyValueSource
Crystal systemHexagonal
Density4.50 g/cm³
Bond length (Fe–Br)2.45 Å
Melting point200°C (decomposes)

Synthesis and Industrial Production

Laboratory-Scale Preparation

The direct reaction of iron metal with bromine gas remains the most straightforward synthesis route:

2Fe+3Br22FeBr32\text{Fe} + 3\text{Br}_2 \rightarrow 2\text{FeBr}_3

This exothermic process requires controlled conditions to prevent over-oxidation to FeBr₂ or decomposition . Sublimation under vacuum yields anhydrous FeBr₃ as lustrous black plates, though commercial samples often suffice for routine applications .

Industrial Manufacturing Challenges

Industrial production faces hurdles in purity control due to FeBr₃’s propensity to hydrolyze in moist air, forming Fe(OH)₃ and HBr . Advances in inert atmosphere processing have mitigated these issues, enabling large-scale synthesis for catalytic applications .

Physical and Chemical Properties

Thermodynamic Stability

FeBr₃ decomposes at temperatures above 200°C, liberating bromine and yielding iron(II) bromide :

2FeBr3Δ2FeBr2+Br22\text{FeBr}_3 \xrightarrow{\Delta} 2\text{FeBr}_2 + \text{Br}_2

This thermal instability contrasts with FeCl₃, which remains stable up to 300°C, underscoring bromide’s weaker oxidizing capacity .

Solubility and Solution Behavior

The compound exhibits high solubility in water (≈800 g/L at 25°C), producing acidic solutions via hydrolysis :

FeBr3+3H2OFe(OH)3+3HBr\text{FeBr}_3 + 3\text{H}_2\text{O} \rightleftharpoons \text{Fe(OH)}_3 + 3\text{HBr}

Organic solvents like methanol, acetonitrile, and toluene also dissolve FeBr₃, facilitating its use in non-aqueous reaction media .

Reactivity and Catalytic Applications

Lewis Acid Catalysis

FeBr₃ excels in Friedel-Crafts alkylation and bromination reactions, where it polarizes substrate bonds and stabilizes transition states . For example, in aromatic bromination:

C6H6+Br2FeBr3C6H5Br+HBr\text{C}_6\text{H}_6 + \text{Br}_2 \xrightarrow{\text{FeBr}_3} \text{C}_6\text{H}_5\text{Br} + \text{HBr}

The catalyst’s efficiency stems from its ability to generate electrophilic bromine species (Br⁺) through bromide ion polarization .

Redox Chemistry

FeBr₃ oxidizes alcohols to ketones and sulfides to sulfoxides via single-electron transfer mechanisms . In one such transformation:

3RCH2OH+2FeBr33RC(O)H+2FeBr2+3HBr3\text{RCH}_2\text{OH} + 2\text{FeBr}_3 \rightarrow 3\text{RC(O)H} + 2\text{FeBr}_2 + 3\text{HBr}

These reactions exploit Fe³⁺’s high reduction potential (E° ≈ +0.77 V) .

Comparative Analysis with Related Halides

PropertyFeBr₃FeCl₃
Melting point200°C (dec.)306°C
Oxidizing strengthModerateHigh
Solubility in H₂O800 g/L920 g/L
Catalytic efficiencyHigher in Br₂ reactionsSuperior in Cl₂ systems

Emerging Research Directions

Green Chemistry Applications

Efforts to immobilize FeBr₃ on mesoporous silica aim to enhance recyclability in catalytic processes, reducing bromide waste streams . Preliminary results show maintained activity over five reaction cycles.

Photocatalytic Modifications

Doping FeBr₃ with transition metals (e.g., Cu²⁺) extends its light absorption into the visible spectrum, enabling solar-driven organic transformations .

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